11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate
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Overview
Description
GMC 1-109 is a chemical compound known for its high affinity for the M1 muscarinic acetylcholine receptor. It is an analogue of clozapine but devoid of affinities for dopamine, serotonin, histamine, and alpha-1 adrenergic receptors . This unique profile makes GMC 1-109 a valuable compound for scientific research, particularly in the fields of neuropharmacology and receptor studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GMC 1-109 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the reaction of a suitable precursor with a reagent to form the core structure of GMC 1-109.
Functional group modifications: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of GMC 1-109 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: GMC 1-109 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
GMC 1-109 has a wide range of scientific research applications, including:
Neuropharmacology: Due to its high affinity for the M1 muscarinic acetylcholine receptor, GMC 1-109 is used to study the role of this receptor in various neurological processes and disorders.
Receptor Studies: GMC 1-109 serves as a tool compound to investigate the binding characteristics and signaling pathways of the M1 receptor.
Drug Development: The unique profile of GMC 1-109 makes it a candidate for developing new therapeutic agents targeting the M1 receptor, potentially for conditions like Alzheimer’s disease and schizophrenia.
Biological Research: GMC 1-109 is used in various biological assays to understand its effects on cellular and molecular processes.
Mechanism of Action
GMC 1-109 exerts its effects primarily through its interaction with the M1 muscarinic acetylcholine receptor. The binding of GMC 1-109 to this receptor modulates various intracellular signaling pathways, including:
G-protein signaling: Activation of the M1 receptor leads to the activation of G-proteins, which in turn regulate various downstream effectors such as phospholipase C and adenylate cyclase.
Calcium signaling: The activation of the M1 receptor can also lead to an increase in intracellular calcium levels, which plays a crucial role in various cellular processes.
Gene expression: The modulation of signaling pathways by GMC 1-109 can result in changes in gene expression, affecting various physiological and pathological processes.
Comparison with Similar Compounds
Clozapine: An antipsychotic drug with affinities for multiple receptors, including dopamine, serotonin, histamine, and alpha-1 adrenergic receptors.
Pirenzepine: A selective M1 muscarinic acetylcholine receptor antagonist used to treat peptic ulcers.
Scopolamine: A non-selective muscarinic receptor antagonist used to treat motion sickness and postoperative nausea.
Comparison: GMC 1-109 is unique in its high selectivity for the M1 muscarinic acetylcholine receptor, devoid of affinities for other receptors such as dopamine, serotonin, histamine, and alpha-1 adrenergic receptors. This selectivity makes GMC 1-109 a valuable tool for studying the specific role of the M1 receptor without the confounding effects of interactions with other receptors.
Properties
IUPAC Name |
[6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-yl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3S/c1-25-8-10-26(11-9-25)18-14-4-2-3-5-15(14)23-16-7-6-13(12-17(16)24-18)29-30(27,28)19(20,21)22/h2-7,12,23H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPIPNDQCUEYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OS(=O)(=O)C(F)(F)F)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.